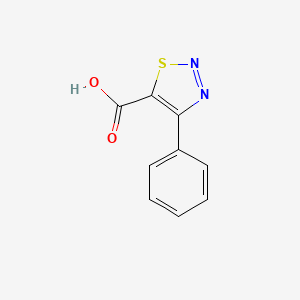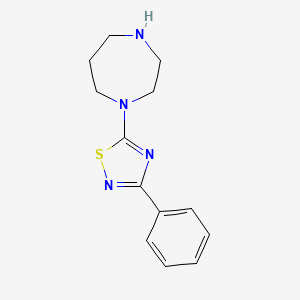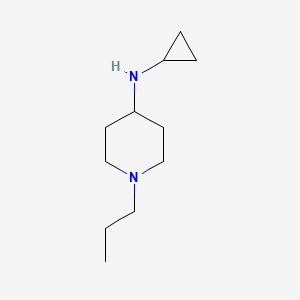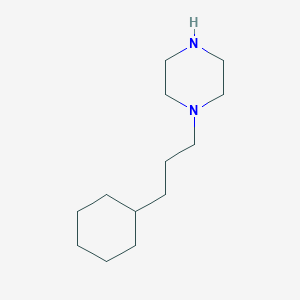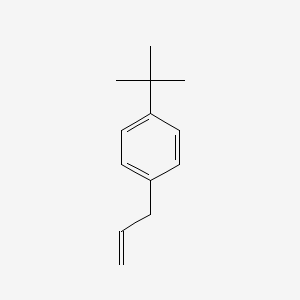
3-(4-tert-Butylphenyl)-1-propene
Descripción general
Descripción
3-(4-tert-Butylphenyl)-1-propene (also known as 4-tert-butylphenylpropene) is a synthetic compound with a wide range of potential applications, from medical research to industrial production. It is a clear and colourless liquid with a strong, aromatic odour. 4-tert-butylphenylpropene is an important precursor in the synthesis of numerous compounds, such as pharmaceuticals and agrochemicals, and can also be used as a solvent and a fuel additive.
Mecanismo De Acción
The mechanism of action of 4-tert-butylphenylpropene is not yet fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other compounds and thus increasing their reactivity. It is also believed that the compound can act as a catalyst, accelerating the reaction of other compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-tert-butylphenylpropene have not yet been fully studied. However, it is believed that the compound can have a number of beneficial effects, such as increasing the solubility of other compounds and increasing the reactivity of other compounds. It is also believed that the compound can act as an antioxidant, preventing the oxidation of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-tert-butylphenylpropene in laboratory experiments include its low cost, its availability, and its ease of use. It is also a relatively safe compound, and can be handled with minimal risk.
However, there are also some limitations to using 4-tert-butylphenylpropene in laboratory experiments. For example, the compound can be volatile and flammable, and should be handled with care. In addition, the compound can react with other compounds, and can produce toxic by-products.
Direcciones Futuras
There are a number of potential future directions for the use of 4-tert-butylphenylpropene. For example, the compound could be used in the development of new drugs and other compounds, as well as in the study of the mechanism of action of existing drugs. It could also be used in the synthesis of polymers, such as polystyrene and polypropylene, and in the development of new catalysts. Finally, it could be used in the study of the biochemical and physiological effects of various compounds, such as drugs and hormones.
Aplicaciones Científicas De Investigación
4-tert-Butylphenylpropene has a wide range of potential applications in scientific research. It has been used in the synthesis of numerous compounds, such as pharmaceuticals and agrochemicals, and can also be used as a solvent and a fuel additive. It can also be used in the synthesis of polymers, such as polystyrene and polypropylene, and can be used as a starting material for the synthesis of other compounds.
In addition, 4-tert-butylphenylpropene has been used in the study of the mechanism of action of various drugs and other compounds. It has also been used in the study of the biochemical and physiological effects of various compounds, such as drugs and hormones. Finally, it has been used in the study of the structure and reactivity of various compounds, such as polymers and catalysts.
Propiedades
IUPAC Name |
1-tert-butyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h5,7-10H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJDSYKFPGANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373833 | |
| Record name | 3-(4-tert-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butylphenyl)-1-propene | |
CAS RN |
27798-45-4 | |
| Record name | 1-(1,1-Dimethylethyl)-4-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27798-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-tert-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27798-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





